molecular formula C13H16ClNO B11782447 3-(4-Chlorobenzyl)-1-methylpiperidin-4-one

3-(4-Chlorobenzyl)-1-methylpiperidin-4-one

Cat. No.: B11782447
M. Wt: 237.72 g/mol
InChI Key: XSHDWPHXZUSYJN-UHFFFAOYSA-N
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Description

3-(4-Chlorobenzyl)-1-methylpiperidin-4-one is an organic compound that belongs to the class of piperidines Piperidines are heterocyclic amines with a six-membered ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorobenzyl)-1-methylpiperidin-4-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 4-chlorobenzyl chloride and 1-methylpiperidin-4-one.

    Reaction: The 4-chlorobenzyl chloride undergoes a nucleophilic substitution reaction with 1-methylpiperidin-4-one in the presence of a base such as sodium hydroxide or potassium carbonate.

    Conditions: The reaction is usually carried out in an organic solvent like dichloromethane or toluene at elevated temperatures (50-80°C) to facilitate the substitution process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorobenzyl)-1-methylpiperidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: 4-Chlorobenzoic acid or 4-chlorobenzyl alcohol.

    Reduction: 3-(4-Chlorobenzyl)-1-methylpiperidin-4-ol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-Chlorobenzyl)-1-methylpiperidin-4-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and receptor binding.

    Industry: Utilized in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(4-Chlorobenzyl)-1-methylpiperidin-4-one involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to receptors or enzymes, altering their activity.

    Pathways Involved: It can modulate signaling pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

    4-Chlorobenzyl Chloride: A precursor in the synthesis of 3-(4-Chlorobenzyl)-1-methylpiperidin-4-one.

    1-Methylpiperidin-4-one: Another precursor used in the synthesis.

    4-Chlorobenzyl Alcohol: A related compound that can be formed through reduction reactions.

Uniqueness

This compound is unique due to its specific structure, which combines the properties of both the piperidine ring and the 4-chlorobenzyl group

Biological Activity

3-(4-Chlorobenzyl)-1-methylpiperidin-4-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including data tables, research findings, and case studies.

Chemical Structure and Properties

The chemical structure of this compound features a piperidine ring substituted with a chlorobenzyl group. Its molecular formula is C13_{13}H16_{16}ClN, which indicates the presence of chlorine, contributing to its biological properties.

Research indicates that this compound interacts with various biological targets, particularly neurotransmitter receptors. The compound has shown potential in enzyme inhibition and receptor binding, which can lead to alterations in cellular signaling pathways. Its mechanism often involves:

  • Neurotransmitter Receptor Interaction : The compound may act on dopamine and serotonin receptors, influencing mood and pain perception.
  • Enzyme Inhibition : It has been studied for its ability to inhibit certain enzymes, which could have therapeutic implications in conditions like cancer and inflammation.

Anticancer Properties

Several studies have highlighted the anticancer potential of this compound. For instance, it has been evaluated against various cancer cell lines, demonstrating significant cytotoxicity.

Cell Line IC50_{50} (µM) Effect
HCT116 (Colon Cancer)7.7Induces apoptosis
MiaPaCa-2 (Pancreatic Cancer)6.4Cell cycle arrest in S phase
A549 (Lung Cancer)11.3Pro-apoptotic effects

The compound's ability to induce apoptosis and cell cycle arrest suggests its potential as a therapeutic agent in cancer treatment.

Analgesic and Anti-inflammatory Effects

In addition to its anticancer properties, this compound has been investigated for analgesic and anti-inflammatory effects. Studies indicate that it may modulate pain pathways through receptor interaction, providing relief in inflammatory conditions.

Case Studies

  • Cytotoxicity Assessment : A study evaluated the cytotoxic effects of this compound on human cancer cell lines. The results indicated that the compound effectively reduced cell viability in a dose-dependent manner, particularly in HCT116 cells, with an IC50_{50} value of 7.7 µM .
  • Mechanism Exploration : Another research focused on the mechanism by which the compound induces apoptosis in cancer cells. Flow cytometry analysis revealed that it increased the percentage of late apoptotic cells significantly when treated with concentrations around its IC50_{50} .

Properties

Molecular Formula

C13H16ClNO

Molecular Weight

237.72 g/mol

IUPAC Name

3-[(4-chlorophenyl)methyl]-1-methylpiperidin-4-one

InChI

InChI=1S/C13H16ClNO/c1-15-7-6-13(16)11(9-15)8-10-2-4-12(14)5-3-10/h2-5,11H,6-9H2,1H3

InChI Key

XSHDWPHXZUSYJN-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(=O)C(C1)CC2=CC=C(C=C2)Cl

Origin of Product

United States

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